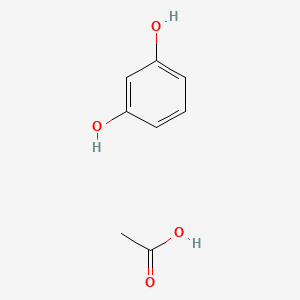
Acetic acid; benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; benzene-1,3-diol is a compound that combines the properties of acetic acid and benzene-1,3-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Benzene-1,3-diol, also known as resorcinol, is an aromatic organic compound with the chemical formula C₆H₄(OH)₂. It is a type of phenol with two hydroxyl groups bonded to a benzene ring in the meta position. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; benzene-1,3-diol can be achieved through several methods. One common method involves the hydroxylation of benzene derivatives. For instance, benzene can be hydroxylated using hydrogen peroxide in the presence of a catalyst to form benzene-1,3-diol. Another method involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of benzene-1,3-diol typically involves the catalytic hydroxylation of benzene or the reduction of 1,3-dinitrobenzene. Acetic acid is produced industrially by the oxidation of ethanol or the carbonylation of methanol. The combination of these two compounds can be achieved through esterification reactions under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Benzene-1,3-diol can be oxidized to form quinones.
Reduction: Reduction of benzene-1,3-diol can yield cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Acetic acid; benzene-1,3-diol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, plastics, and pharmaceuticals
Mechanism of Action
The mechanism of action of acetic acid; benzene-1,3-diol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and other biomolecules, altering their structure and function. The carboxyl group of acetic acid can participate in acid-base reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol (Catechol): Similar structure but with hydroxyl groups in the ortho position.
Benzene-1,4-diol (Hydroquinone): Hydroxyl groups in the para position.
Phenol: Single hydroxyl group attached to the benzene ring.
Uniqueness
Acetic acid; benzene-1,3-diol is unique due to the presence of both a carboxyl group and two hydroxyl groups in the meta position on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
acetic acid;benzene-1,3-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-2-1-3-6(8)4-5;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
InChI Key |
GFTDQJAZMGKDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















